molecular formula C17H17ClN6OS B11283840 3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11283840
M. Wt: 388.9 g/mol
InChI Key: LMUGZFQUTOCNTK-UHFFFAOYSA-N
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Description

The compound 5-{3-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-3-(2-METHYLPROPYL)-1H-PYRAZOLE is a complex organic molecule that features a unique combination of functional groups, including a chlorophenoxy group, a triazolothiadiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-3-(2-METHYLPROPYL)-1H-PYRAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolothiadiazole ring and the subsequent attachment of the chlorophenoxy and pyrazole groups. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various chlorinating agents. The reaction conditions often involve heating under reflux and the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-3-(2-METHYLPROPYL)-1H-PYRAZOLE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-{3-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-3-(2-METHYLPROPYL)-1H-PYRAZOLE: has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{3-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-3-(2-METHYLPROPYL)-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazole derivatives and pyrazole-containing molecules. Examples include:

  • 5-{3-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-3-(2-METHYLPROPYL)-1H-PYRAZOLE
  • 5-{3-[(4-FLUOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-3-(2-METHYLPROPYL)-1H-PYRAZOLE

Uniqueness

The uniqueness of 5-{3-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-3-(2-METHYLPROPYL)-1H-PYRAZOLE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17ClN6OS

Molecular Weight

388.9 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17ClN6OS/c1-10(2)7-12-8-14(20-19-12)16-23-24-15(21-22-17(24)26-16)9-25-13-5-3-11(18)4-6-13/h3-6,8,10H,7,9H2,1-2H3,(H,19,20)

InChI Key

LMUGZFQUTOCNTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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